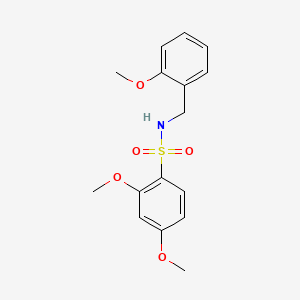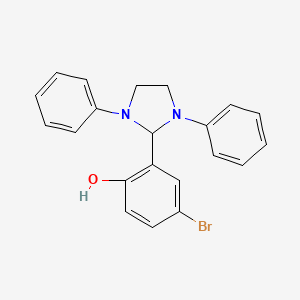
2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide, also known as DMXAA, is a small molecule that has recently gained attention in the scientific community due to its potential as an anti-cancer agent. DMXAA was first isolated from the New Zealand tree, Flaveria bidentis, and has been synthesized in the lab for further research.
Mecanismo De Acción
The mechanism of action of 2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide is not fully understood, but it is believed to be due to its ability to activate the immune system. 2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma), which are important in the immune response to cancer. 2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the permeability of blood vessels in tumors, which can enhance the delivery of anti-cancer agents. 2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is important in the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide is its ability to enhance the anti-tumor activity of other anti-cancer agents. This could lead to the development of more effective cancer treatments. However, 2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide has also been shown to have limitations in lab experiments. It can be difficult to reproduce the results seen in animal models in human clinical trials. 2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide has also been shown to have toxic effects on the liver, which could limit its use as an anti-cancer agent.
Direcciones Futuras
There are several future directions for 2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide research. One area of interest is the development of new synthetic methods to improve yields and purity. Another area of interest is the development of new formulations of 2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide that could improve its bioavailability and reduce its toxicity. Finally, there is a need for further research to understand the mechanism of action of 2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide and its potential as an anti-cancer agent.
Conclusion
In conclusion, 2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide is a small molecule that has potential as an anti-cancer agent. Its ability to activate the immune system and enhance the anti-tumor activity of other anti-cancer agents makes it an attractive candidate for further research. However, its limitations in lab experiments and toxic effects on the liver must be taken into consideration. Further research is needed to fully understand the potential of 2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide as an anti-cancer agent.
Métodos De Síntesis
2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide can be synthesized in the lab using a multi-step process. The first step involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with 2-methoxybenzylamine to form 2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide. This intermediate is then reacted with sodium hydride in dimethylformamide to form 2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide. The synthesis method has been optimized to improve yields and purity.
Aplicaciones Científicas De Investigación
2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. 2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide has also been shown to have a synergistic effect when used in combination with other anti-cancer agents, such as cisplatin and paclitaxel.
Propiedades
IUPAC Name |
2,4-dimethoxy-N-[(2-methoxyphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-20-13-8-9-16(15(10-13)22-3)23(18,19)17-11-12-6-4-5-7-14(12)21-2/h4-10,17H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAPSPBZSSAVDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4S*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5380522.png)
![[4-(diethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B5380525.png)
![4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5380537.png)

![methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-ethoxyphenoxy}acetate](/img/structure/B5380546.png)

![2-{2-[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}phenol](/img/structure/B5380555.png)
![1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5380570.png)
![4-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1-methyl-1H-pyrrole-2-carbonitrile](/img/structure/B5380587.png)

![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5380608.png)
![N-(2-methoxyethyl)-4-methyl-3-[2-oxo-2-(propylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5380611.png)

![3-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5380627.png)